molecular formula C18H24ClN3O4S B12470960 1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide

1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide

Cat. No.: B12470960
M. Wt: 413.9 g/mol
InChI Key: ZDBDFHHYPXSXOV-UHFFFAOYSA-N
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Description

1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a sulfonyl group, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and chlorination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of advanced catalytic systems to ensure high yield and purity. Techniques such as microwave irradiation and the use of Grignard reagents have been explored to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Properties

Molecular Formula

C18H24ClN3O4S

Molecular Weight

413.9 g/mol

IUPAC Name

1-(4-chloro-3-piperidin-1-ylsulfonylbenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H24ClN3O4S/c19-15-5-4-14(18(24)21-10-6-13(7-11-21)17(20)23)12-16(15)27(25,26)22-8-2-1-3-9-22/h4-5,12-13H,1-3,6-11H2,(H2,20,23)

InChI Key

ZDBDFHHYPXSXOV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N)Cl

Origin of Product

United States

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